Tert-butyl(2-chloro-5-nitrophenoxy)dimethylsilane
Description
tert-Butyl(2-chloro-5-nitrophenoxy)dimethylsilane (CAS: 1881332-43-9) is a silyl ether compound featuring a tert-butyldimethylsilyl (TBS) group attached to a 2-chloro-5-nitrophenoxy moiety. This compound is primarily utilized as a protecting group in organic synthesis, particularly for hydroxyl functionalities, due to the steric bulk and stability imparted by the tert-butyl group . Its synthesis typically involves silylation of the corresponding phenol derivative using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole or DMAP, a method consistent with analogous silyl ether preparations . The nitro and chloro substituents on the aromatic ring enhance its electron-withdrawing properties, influencing its reactivity and stability in subsequent synthetic steps.
Properties
IUPAC Name |
tert-butyl-(2-chloro-5-nitrophenoxy)-dimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO3Si/c1-12(2,3)18(4,5)17-11-8-9(14(15)16)6-7-10(11)13/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIKNQTXOINNOCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl(2-chloro-5-nitrophenoxy)dimethylsilane typically involves the reaction of 2-chloro-5-nitrophenol with tert-butyl dimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl(2-chloro-5-nitrophenoxy)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include tert-butyl(2-amino-5-nitrophenoxy)dimethylsilane and tert-butyl(2-thio-5-nitrophenoxy)dimethylsilane.
Reduction Reactions: The major product is tert-butyl(2-chloro-5-aminophenoxy)dimethylsilane.
Scientific Research Applications
Tert-butyl(2-chloro-5-nitrophenoxy)dimethylsilane is used in various scientific research applications, including:
Biology: It is used in the modification of biomolecules to study their interactions and functions.
Medicine: Research on this compound includes its potential use in drug development and delivery systems.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl(2-chloro-5-nitrophenoxy)dimethylsilane involves its reactivity with various nucleophiles and reducing agents. The molecular targets include the chloro and nitro groups, which undergo substitution and reduction reactions, respectively. These reactions lead to the formation of new compounds with different functional groups and properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
tert-Butyl 2-Chloro-5-nitrobenzoate (QN-2483)
Structural Features: Unlike the silyl ether in the target compound, QN-2483 (CAS: 55233-05-1) contains a tert-butyl ester group (-COOt-Bu) instead of a silyl ether. The 2-chloro-5-nitro substitution pattern on the benzene ring is retained. Synthesis: Prepared via esterification of 2-chloro-5-nitrobenzoic acid with tert-butanol under acidic conditions. The ester group confers different solubility and reactivity, making it more prone to hydrolysis under basic conditions .
tert-Butyl(2-Bromo-5-chlorophenethoxy)dimethylsilane (CAS: 2376796-40-4)
Structural Features: This compound shares the tert-butyldimethylsilyl group but features a bromo and chloro substituent on a phenethyl chain rather than a nitro group.
tert-Butyldimethyl((2-phenylhex-5-en-1-yl)oxy)silane (1.1.6')
Structural Features : An aliphatic silyl ether with a phenylhexenyl chain. The lack of aromatic nitro or chloro groups results in significantly different electronic properties.
Synthesis : Synthesized via silylation of 2-phenylhex-5-en-1-ol with TBSCl and triethylamine, yielding 63% as a colorless oil .
Applications : Primarily used in stereoselective synthesis of aliphatic alcohols, contrasting with the target compound’s role in aromatic systems.
Data Table: Comparative Analysis of Key Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Yield/Purity | Physical State | Key Functional Groups |
|---|---|---|---|---|---|---|
| tert-Butyl(2-chloro-5-nitrophenoxy)dimethylsilane | 1881332-43-9 | C₁₂H₁₈ClNO₃Si | 287.81 | 95% purity | Not reported | Silyl ether, nitro, chloro |
| tert-Butyl 2-chloro-5-nitrobenzoate (QN-2483) | 55233-05-1 | C₁₁H₁₂ClNO₄ | 265.71 | 98% purity | Solid | Ester, nitro, chloro |
| tert-Butyldimethyl((2-phenylhex-5-en-1-yl)oxy)silane | - | C₁₈H₃₀OSi | 290.52 | 63% yield | Colorless oil | Silyl ether, aliphatic chain |
| tert-Butyl((R)-1-...tetrahydrofuran-2-yl)tridecyloxy)-diphenylsilane (252) | - | C₄₉H₆₆O₃Si₂ | 795.31 | 91% yield | Yellow oil | Silyl ether, complex alkyl |
Research Findings and Key Differences
- Electronic Effects : The nitro group in the target compound increases electrophilicity of the aromatic ring, making it more reactive toward nucleophilic aromatic substitution compared to chloro- or bromo-substituted analogs .
- Synthetic Utility : Silyl ethers like the target compound are preferred over esters (e.g., QN-2483) for hydroxyl protection in acidic conditions due to their resistance to hydrolysis .
- Yield and Purity : The target compound’s synthesis achieves 95% purity, slightly lower than the >99% yield reported for structurally complex silyl ethers like compound 272 , but higher than aliphatic analogs (e.g., 63% yield for 1.1.6') .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
